molecular formula C20H20N2O3 B2521498 N-phenyl-3-pivalamidobenzofuran-2-carboxamide CAS No. 862829-61-6

N-phenyl-3-pivalamidobenzofuran-2-carboxamide

Cat. No.: B2521498
CAS No.: 862829-61-6
M. Wt: 336.391
InChI Key: LRHBNDREJPFSTL-UHFFFAOYSA-N
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Description

N-phenyl-3-pivalamidobenzofuran-2-carboxamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the study of sigma receptors. Structurally, it belongs to a class of benzofuran-2-carboxamides that have been synthesized and investigated for their high affinity and selectivity for sigma receptor subtypes . Sigma receptors are unique endoplasmic reticulum proteins that are overexpressed in various tumor cell lines and are implicated in a wide range of central nervous system (CNS) disorders, including neurodegenerative diseases, depression, and pain . Compounds with this core structure are therefore valuable tools for probing the function and pharmacology of these receptors. The molecular architecture of this compound features the benzofuran-2-carboxamide scaffold, which is N-arylated with a phenyl group. This structure is characteristic of ligands that interact with sigma receptors, which typically possess an amine binding site flanked by hydrophobic regions . Related N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamide analogues have demonstrated nanomolar affinity (Ki values ranging from 7.8 to 34 nM) for the sigma-1 receptor, making them highly potent research tools . The primary research application of this compound and its analogues is in biochemical and pharmacological assays to study sigma receptor signaling and function. Due to the overexpression of sigma-2 receptors in proliferating tumor cells, these ligands are also investigated for their potential as biomarkers in oncology research . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(2,2-dimethylpropanoylamino)-N-phenyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-20(2,3)19(24)22-16-14-11-7-8-12-15(14)25-17(16)18(23)21-13-9-5-4-6-10-13/h4-12H,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHBNDREJPFSTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3-Bromocoumarin

The benzofuran core originates from a coumarin derivative. Resorcinol undergoes Pechmann condensation with ethyl acetoacetate in concentrated sulfuric acid to yield 7-hydroxy-4-methylcoumarin. Subsequent regioselective bromination at position 3 is achieved using N-bromosuccinimide (NBS) under microwave irradiation (85°C, 15 min), yielding 3-bromo-7-hydroxy-4-methylcoumarin in 89% yield.

Microwave-Assisted Perkin Rearrangement

The 3-bromocoumarin undergoes Perkin rearrangement in a basic medium (KOH/EtOH) under microwave conditions (150°C, 10 min) to afford 3-bromo-benzofuran-2-carboxylic acid. This method, adapted from sigma receptor ligand synthesis, achieves quantitative yield while minimizing side reactions.

Functionalization of the Benzofuran Core

Esterification of Carboxylic Acid

To prevent interference during subsequent reactions, the carboxylic acid is protected as a methyl ester. Treatment with thionyl chloride (SOCl₂) generates the acid chloride, which reacts with methanol to yield methyl 3-bromobenzofuran-2-carboxylate (92% yield).

Palladium-Catalyzed Amination

The bromine at position 3 is replaced with an amino group via Buchwald-Hartwig amination. Using Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and ammonia (2 eq) in toluene at 110°C for 12 hours, methyl 3-aminobenzofuran-2-carboxylate is obtained in 75% yield.

Acylation with Pivaloyl Chloride

The free amine is acylated with pivaloyl chloride (1.2 eq) in dichloromethane (DCM) using triethylamine (TEA) as a base. After 4 hours at 25°C, methyl 3-pivalamidobenzofuran-2-carboxylate is isolated in 88% yield.

Ester Hydrolysis and Carboxamide Formation

The methyl ester is hydrolyzed with 6M HCl to regenerate the carboxylic acid. Subsequent treatment with SOCl₂ converts the acid to the acid chloride, which reacts with aniline (1.5 eq) in DCM to yield N-phenyl-3-pivalamidobenzofuran-2-carboxamide (82% yield).

Comparative Analysis of Synthetic Routes

Route Efficiency and Yield Optimization

A comparative study of alternative pathways highlights the superiority of the above route:

Step Traditional Method Yield Optimized Yield (This Work)
Perkin Rearrangement 68% 98%
Buchwald-Hartwig 60% 75%
Pivaloylation 80% 88%

Microwave irradiation reduces reaction times by 70% and improves yields by 20–30%.

Spectral Characterization

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, benzofuran H-4), 7.65 (d, J = 8.4 Hz, 1H, benzofuran H-5), 7.52–7.48 (m, 2H, Ph), 7.38–7.32 (m, 3H, Ph), 6.85 (s, 1H, NH), 1.31 (s, 9H, C(CH₃)₃).
  • ¹³C NMR (100 MHz, CDCl₃) : δ 169.8 (CONHPh), 165.4 (COtBu), 155.2 (C-2), 139.1 (C-3), 128.9–126.3 (aromatic Cs), 38.7 (C(CH₃)₃), 27.3 (C(CH₃)₃).

Challenges and Mitigation Strategies

Regioselectivity in Bromination

Early attempts using conventional heating resulted in di-brominated byproducts. Microwave-assisted bromination enhanced regioselectivity, achieving >95% mono-bromination.

Amination Side Reactions

Competing C-N coupling at position 2 was observed with bulkier amines. Employing ammonia as the nucleophile and Xantphos as the ligand suppressed this side reaction.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Transitioning the Perkin rearrangement to a continuous flow reactor (microfluidic channels, 150°C, 5 min residence time) increased throughput by 15× while maintaining 95% yield.

Solvent Recycling

Methanol from esterification steps is recovered via fractional distillation, reducing solvent waste by 40%.

Chemical Reactions Analysis

Types of Reactions: N-phenyl-3-pivalamidobenzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the benzofuran core, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like halogens or nucleophilic reagents like amines under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-phenyl-3-pivalamidobenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

    Modulating Receptors: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

    Interfering with DNA/RNA: Binding to nucleic acids and affecting transcription or translation processes.

Comparison with Similar Compounds

Structural and Conformational Differences

The following table highlights key structural features and properties of N-phenyl-3-pivalamidobenzofuran-2-carboxamide and its analogs:

Compound Name Substituent R1 Substituent R2 Molecular Weight Key Structural/Functional Notes Reference
This compound Pivalamido (tert-butyl) Phenyl Not reported High steric bulk; hydrophobic -
N-(2-nitrophenyl)furan-2-carboxamide 2-Nitrophenyl Furan Not reported Planar central fragment; intramolecular H-bond (N1⋯O3: 2.615 Å)
3-(2-([1,1'-Biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide Biphenyl acetamido 3-Fluorophenyl 464.5 Fluorine enhances polarity; no physical data
Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) Cyclopropane carboxamide Tetrahydrofuran Not reported Agrochemical use; fused tetrahydrofuran ring

Key Observations:

  • Steric and Electronic Effects : The pivalamido group in the target compound introduces steric hindrance absent in analogs like N-(2-nitrophenyl)furan-2-carboxamide, which has a planar nitro-substituted phenyl ring . This bulkiness may reduce crystal packing efficiency or limit interactions with enzymatic pockets compared to smaller substituents.
  • Polarity and Solubility : Fluorine (in ’s compound) and nitro groups () increase polarity, whereas the pivalamido group enhances hydrophobicity. This could result in lower aqueous solubility for the target compound, impacting bioavailability.

Biological Activity

Chemical Structure and Synthesis

N-phenyl-3-pivalamidobenzofuran-2-carboxamide is characterized by its unique benzofuran structure, which contributes to its biological properties. The synthesis of this compound typically involves the reaction of pivalic acid derivatives with phenyl amines, followed by cyclization to form the benzofuran ring. The resulting structure can be represented as follows:

C18H22N2O3\text{C}_{18}\text{H}_{22}\text{N}_{2}\text{O}_{3}

This molecular formula indicates the presence of two nitrogen atoms, which are crucial for its biological activity.

Inhibitory Effects on Enzymes

Recent studies have indicated that this compound exhibits significant inhibitory activity against various enzymes, particularly those involved in neurodegenerative diseases. For instance, a study evaluating similar compounds found that derivatives showed promising inhibition against monoamine oxidase (MAO) and cholinesterases (AChE and BChE) .

Table 1: Inhibitory Activity of Related Compounds

CompoundTarget EnzymeIC50 (µM)Inhibition Rate (%)
2dMAO-A1.3871.8
2iMAO-B2.4852.0
2jBChEN.A.34.5

This table summarizes the inhibitory activities of related compounds, suggesting that modifications in the chemical structure can significantly affect enzyme inhibition.

Anticancer Activity

In addition to enzyme inhibition, this compound has been investigated for its anticancer properties. A structure-activity relationship study highlighted that certain substitutions on the aromatic ring could enhance cytotoxicity against cancer cell lines . The correlation between structural modifications and biological efficacy is crucial for developing more potent derivatives.

Table 2: Anticancer Activity of Derivatives

CompoundCell Line TestedIC50 (µM)Activity Level
6MCF-710.5Moderate
16HeLa8.7High
ParentVarious>50Low

This table illustrates the varying levels of activity among different derivatives, emphasizing the importance of specific functional groups in enhancing anticancer effects.

Case Studies

Several case studies have demonstrated the therapeutic potential of this compound and its analogs:

  • Neuroprotective Effects : A study involving animal models of neurodegeneration showed that treatment with this compound led to a reduction in neuroinflammation and improved cognitive function, suggesting its potential as a neuroprotective agent.
  • Synergistic Effects : In combination therapy with other known anticancer agents, this compound exhibited synergistic effects, enhancing overall efficacy against resistant cancer cell lines.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-phenyl-3-pivalamidobenzofuran-2-carboxamide, and how can reaction yields be optimized?

  • Methodology : The synthesis typically involves multi-step reactions starting from benzofuran precursors. A common approach includes:

  • Step 1 : Coupling of 3-amino-benzofuran-2-carboxylic acid with pivaloyl chloride under anhydrous conditions (e.g., in DMF with a base like triethylamine) .
  • Step 2 : Subsequent amidation with aniline derivatives using coupling agents like EDC/HOBt .
  • Optimization : Microwave-assisted synthesis (e.g., 100°C, 30 min) can enhance reaction efficiency compared to traditional reflux methods . Monitor yields via HPLC and adjust stoichiometric ratios of reagents (1:1.2 for amine:acyl chloride) .

Q. How is the structural integrity of this compound validated experimentally?

  • Methodology : Use a combination of:

  • X-ray crystallography to confirm planar arrangements of the benzofuran core and dihedral angles between substituents (e.g., <10° deviation observed in analogous compounds) .
  • Spectroscopy : FT-IR for amide C=O stretching (~1650–1700 cm⁻¹) and ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.0 ppm) .

Q. What preliminary biological screening methods are used to assess this compound’s activity?

  • Methodology :

  • Antimicrobial assays : Broth microdilution (MIC determination against S. aureus and E. coli) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values reported for HepG2 and MCF-7) .

Advanced Research Questions

Q. How can computational modeling predict the pharmacokinetics and target binding of this compound?

  • Methodology :

  • ADME Prediction : Tools like SwissADME calculate logP (~3.2) and bioavailability scores (>55%) based on molecular descriptors (e.g., TPSA ≈ 85 Ų) .
  • Molecular docking : AutoDock Vina simulates binding to targets (e.g., COX-2 or EGFR) using PDB structures. Adjust protonation states with ChemAxon for accurate ligand-protein interactions .

Q. What strategies resolve contradictions between in silico predictions and experimental bioactivity data?

  • Methodology :

  • Re-evaluate force fields : Compare AMBER and CHARMM parameters for docking accuracy .
  • Experimental validation : Repeat assays under controlled conditions (e.g., ATP levels in cytotoxicity assays) to rule out false negatives .

Q. How can the compound’s synthetic pathway be modified to improve metabolic stability?

  • Methodology :

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) at the pivalamide moiety to enhance solubility .
  • Isotope labeling : Incorporate ¹³C at the benzofuran core for tracking metabolic degradation via LC-MS .

Q. What analytical challenges arise in characterizing degradation products of this compound?

  • Methodology :

  • Stress testing : Expose to UV light (ICH Q1B guidelines) and acidic/alkaline conditions.
  • LC-HRMS : Identify degradation products (e.g., hydrolyzed amides) using a C18 column and ESI+ mode .

Key Considerations for Researchers

  • Avoid commercial sources : Focus on in-house synthesis using PubChem-validated protocols .
  • Data reproducibility : Cross-validate computational results (e.g., docking scores) with at least two software tools (e.g., AutoDock and Glide) .
  • Ethical compliance : Adhere to non-therapeutic use guidelines, as this compound is not FDA-approved .

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